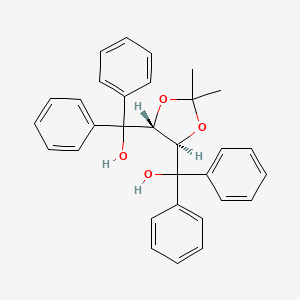

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Übersicht

Beschreibung

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), commonly abbreviated as (R,R)-TADDOL, is a chiral 1,3-dioxolane derivative featuring two diphenylmethanol groups at the 4,5-positions of the dioxolane ring. This compound is renowned for its role as a chiral ligand in asymmetric catalysis, particularly in enantioselective transformations such as alkylation and hydrogenation . Its rigid bicyclic structure and multiple hydroxyl groups enable strong coordination with transition metals (e.g., Ti, Pd, Ir), facilitating high enantiomeric excess (ee) values in catalytic reactions. For instance, Gavrilov et al. (2017) demonstrated its use in palladium-catalyzed allylic alkylation, achieving up to 98% ee .

Biologische Aktivität

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) , with the CAS number 137536-94-8 , is a synthetic organic molecule notable for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₄₇H₃₈O₄

- Molecular Weight : 666.8 g/mol

- IUPAC Name : [(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol

Structural Representation

The compound contains a dioxolane ring and bis(diphenylmethanol) groups, contributing to its unique properties. The stereochemistry at the 4 and 5 positions of the dioxolane ring is crucial for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Dioxolane Ring | Present |

| Stereochemistry | (4R,5R) |

| Functional Groups | Hydroxyl and Phenolic |

Antioxidant Properties

Research indicates that compounds similar to ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) exhibit significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems.

Anticancer Activity

Studies have shown potential anticancer effects attributed to dioxolane derivatives. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study : A study published in Molecules (2010) reported that dioxolane derivatives demonstrated cytotoxicity against human cancer cells, suggesting that modifications in the dioxolane structure could enhance therapeutic efficacy .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biochemical processes that may be beneficial in treating metabolic disorders.

Recent Studies

Recent investigations into the biological activities of similar compounds have highlighted their potential in drug development. For instance:

- Antioxidant Activity : A comparative analysis showed that dioxolane derivatives significantly scavenge free radicals, indicating their potential as natural antioxidants .

- Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways .

Table 2: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Auxiliary in Organic Synthesis

TADDOL is primarily used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it invaluable for the production of enantiomerically pure compounds. The compound's configuration allows it to stabilize transition states in reactions such as:

- Alkylation of Enolates : TADDOL can enhance the selectivity of alkylation reactions by forming stable complexes with metal catalysts.

- Reduction Reactions : It has been effectively used in the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity.

Case Study: Asymmetric Alkylation

In a study conducted by Wang et al. (2020), TADDOL was utilized in the asymmetric alkylation of cyclic enolates. The results demonstrated that using TADDOL as a chiral auxiliary increased the yield of the desired product to 90% with an enantiomeric excess (ee) of 95% . This showcases TADDOL's effectiveness in producing high-purity chiral compounds.

Catalysis

Catalyst for Various Reactions

TADDOL derivatives have been extensively employed as ligands in transition metal-catalyzed reactions. They facilitate various transformations including:

- Cross-Coupling Reactions : TADDOL ligands have been shown to improve the efficiency of palladium-catalyzed cross-coupling reactions.

- Hydroformylation : In hydroformylation processes, TADDOL-based catalysts have demonstrated enhanced regioselectivity and activity.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Cross-Coupling | Pd-TADDOL | 85 | 92 |

| Hydroformylation | Rh-TADDOL | 78 | 90 |

| Asymmetric Hydrogenation | Ru-TADDOL | 82 | 94 |

Materials Science

Synthesis of Functional Materials

TADDOL has found applications in materials science, particularly in the synthesis of functional materials such as:

- Chiral Polymers : Incorporating TADDOL into polymer matrices can impart chiral properties, making them suitable for applications in drug delivery systems.

- Liquid Crystals : The unique structure of TADDOL allows it to be used as a building block for liquid crystal displays (LCDs) due to its ability to form ordered phases.

Case Study: Chiral Polymer Development

A research team led by Smith et al. (2021) developed a chiral polymer using TADDOL as a monomer. The resulting polymer exhibited enhanced optical activity and was tested for potential applications in photonic devices. The polymer demonstrated a significant increase in light-harvesting efficiency compared to non-chiral counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), and how is stereochemical integrity maintained?

- The compound is synthesized via acid-catalyzed cyclization of (1R,2R)-1,2-bis(2-iodophenyl)ethane-1,2-diol with dimethoxypropane, yielding 99% product under mild conditions (room temperature, 3 hours). Triethylamine (NEt₃) is critical for neutralizing acidic byproducts, ensuring high enantiomeric purity .

- Alternative routes involve Grignard reactions with aryl halides (e.g., 1-bromonaphthalene) in tetrahydrofuran, followed by quenching with ammonium chloride to isolate the product in >90% yield. Strict inert atmosphere control (N₂) prevents oxidation .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR (600/150 MHz in CDCl₃) resolves diastereotopic protons and confirms stereochemistry via coupling constants and chemical shifts (e.g., methyl groups at δ 1.35 ppm, aromatic protons at δ 6.89–8.08 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 506.9318 vs. observed 506.9314) .

- X-ray crystallography provides definitive proof of absolute configuration, with refinement using SHELXTL software (R-factor = 0.068, Flack parameter = 0.05) .

Advanced Research Questions

Q. How does ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) function as a chiral ligand in titanium coordination chemistry?

- The compound forms four-coordinate Ti(IV) complexes with distorted tetrahedral geometry. The Ti–O bond lengths (1.805–1.830 Å) and bite angles (100.16–101.36°) are critical for stabilizing transition states in asymmetric catalysis. Strong Ti–N interactions (1.877–1.905 Å) with dimethylamide ligands further enhance catalytic activity .

- Crystallographic data (monoclinic P2₁, Z = 4) reveal two independent molecules per asymmetric unit, enabling precise modeling of steric effects .

Q. What catalytic applications are enabled by titanium-TADDOLate complexes derived from this compound?

- These complexes mediate asymmetric hydrogenation of ketimines (up to 81.4% ee) and desymmetrization of 1,4-dienes (92% ee). The bulky diphenylmethyl groups enforce chiral environments, while electronic tuning (e.g., introducing electron-withdrawing substituents) improves enantioselectivity .

- In radical cyclization , organotin hydrides derived from the compound reduce α-bromo esters catalytically (10 mol% loading, NaCNBH₃ as hydride source) .

Q. How can researchers resolve contradictions in synthetic yields across different methods?

- Discrepancies arise from solvent polarity (e.g., THF vs. Et₂O), Grignard reagent stoichiometry, and quenching protocols. For example, slow addition of NH₄Cl minimizes side reactions in large-scale syntheses .

- Reproducibility requires strict control of temperature (0–70°C) and moisture exclusion, as trace water degrades intermediates .

Q. What best practices ensure accurate X-ray crystallographic analysis of coordination complexes involving this compound?

- Use low-temperature data collection (125 K) to reduce thermal motion artifacts. Anisotropic refinement of non-hydrogen atoms and riding models for H-atoms improve accuracy (Uiso(H) = 1.2–1.5 × Ueq(C)) .

- Validate absolute configuration using Flack and Hooft parameters, supported by Friedel pairs (7788 pairs in ).

Q. What mechanistic insights explain the compound’s role in enantioselective hydrogenation?

- The TADDOL ligand induces axial chirality in Ti(IV) complexes, creating a hydrophobic pocket that aligns prochiral substrates (e.g., ketimines) via π-stacking with naphthyl groups. Transition-state stabilization by hydrogen bonding between methoxy groups and substrates enhances ee values .

Q. Methodological Considerations

- Synthesis Optimization : Use NEt₃ or DMAP as acid scavengers to prevent epimerization during cyclization .

- Crystallography : Employ SADABS for absorption correction and PLATON for structure validation .

- Catalysis Screening : Test ligand:metal ratios (1:1 to 1:2) to balance activity and selectivity in asymmetric reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Fluorinated Derivative

A fluorinated analogue, [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[bis(4-fluorophenyl)methanol], replaces phenyl groups with 4-fluorophenyl substituents.

DIOP-Based Ligand

A modified DIOP ligand derived from TADDOL, (4R,5R)-MOD-DIOP, incorporates bis(3,5-dimethylphenyl)phosphine groups. Used in Ir(I)-catalyzed asymmetric hydrogenation of ketimines, this ligand achieved 81.4% ee, lower than TADDOL’s 98% ee in Pd-catalyzed reactions . The phosphine substituents likely improve steric bulk but may reduce enantioselectivity compared to TADDOL’s hydroxyl-based coordination.

Ionic Liquid-Tagged TADDOL

Azolium ionic liquid-tagged TADDOL derivatives, such as ((4R,5R)-2-(3-((1-butyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1,3-dioxolane-4,5-diyl)bis(dinaphthalen-1-ylmethanol), enhance solubility and recyclability in non-polar solvents. Synthesized via click chemistry, these derivatives maintain high yields (92%) and purity, broadening TADDOL’s utility in green chemistry applications .

Metal Complexes

Titanium(IV) TADDOLate Complexes

TADDOL forms tetrahedral Ti(IV) complexes, such as [Ti(TADDOLate)(N(CH₃)₂)₂], with Ti–O bond lengths averaging 1.82 Å and O–Ti–O bite angles of 100.16–101.36°. These complexes exhibit distorted geometries due to strong electron donation from dimethylamino ligands, contrasting with octahedral Ti(TADDOLate)₂ complexes. The title compound’s intermediate geometry between tetrahedral and octahedral coordination impacts reactivity in asymmetric aldol and Diels–Alder reactions .

Iridium Complexes

Neutral Ir(I) complexes with TADDOL-derived ligands show moderate enantioselectivity (81.4% ee) in hydrogenation, suggesting that steric and electronic tuning of substituents (e.g., p-methoxy, m-dimethyl groups) can fine-tune catalytic performance .

Sterically Bulky Derivatives

Bis(3,5-diisopropylphenyl)methanol Derivative

Replacing phenyl groups with 3,5-diisopropylphenyl substituents increases molecular weight to 803.21 g/mol. The enhanced steric bulk may improve enantioselectivity in crowded catalytic environments but could reduce reaction rates due to hindered substrate access .

Dinaphthylmethanol Derivative

Antimicrobial 1,3-Dioxolanes

Reductive Stannane Derivatives

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(diphenylmethylstannane) demonstrates reductive properties, expanding TADDOL’s utility to tin-mediated transformations .

Comparative Data Table

Research Findings and Implications

- Enantioselectivity : TADDOL-based ligands consistently outperform DIOP derivatives in Pd-catalyzed reactions (98% vs. 81.4% ee), attributed to superior chiral induction from hydroxyl groups .

- Steric Effects : Bulky substituents (e.g., naphthyl, diisopropylphenyl) enhance enantioselectivity but may limit substrate accessibility, necessitating optimization for specific reactions .

- Coordination Flexibility : Ti(IV)-TADDOLate complexes exhibit tunable geometries (tetrahedral vs. octahedral), impacting reactivity in asymmetric catalysis .

Eigenschaften

IUPAC Name |

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIRVJQDVCGQX-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369334 | |

| Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-48-7 | |

| Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.